molecular formula C18H10ClNO4 B2541222 N-(5-chloro-9-oxo-9H-xanthen-3-yl)furan-2-carboxamide CAS No. 886152-77-8

N-(5-chloro-9-oxo-9H-xanthen-3-yl)furan-2-carboxamide

Cat. No.: B2541222
CAS No.: 886152-77-8
M. Wt: 339.73
InChI Key: QGXCAKDOFKDPQT-UHFFFAOYSA-N
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Description

N-(5-chloro-9-oxo-9H-xanthen-3-yl)furan-2-carboxamide is a synthetic chemical reagent designed for research applications, integrating a xanthone core with a furan-2-carboxamide substituent. This molecular architecture suggests significant potential for pharmacological investigation, building upon the established biological activities of its constituent parts. Researchers may find this compound valuable in early-stage drug discovery, particularly in the realms of anti-inflammatory and anti-infective agent development. The xanthone (9H-xanthen-9-one) scaffold is a recognized "privileged structure" in medicinal chemistry, known for its diverse biological activities . Specifically, xanthone derivatives have demonstrated promising anti-inflammatory and analgesic properties in preclinical models. For instance, certain propionic acid derivatives of xanthone have shown a dose-dependent reduction of paw edema and mechanical hyperalgesia in carrageenan-induced inflammation models, with some compounds exhibiting effects more potent than standard reference drugs and notably lacking ulcerogenic effects . The chloro and carboxamide substitutions on the xanthone core are typical modifications explored to optimize pharmacological activity and metabolic stability. Concurrently, the furan-2-carboxamide moiety is a bioisostere of metabolically labile lactones and has been identified as a key pharmacophore in agents that disrupt bacterial communication systems . Furan-2-carboxamide derivatives have displayed significant antibiofilm activity against pathogens like Pseudomonas aeruginosa by potentially acting as quorum sensing inhibitors, such as LasR antagonists, thereby reducing virulence without affecting bacterial growth . The integration of this fragment suggests the compound's potential utility in researching novel anti-virulence strategies against antibiotic-resistant bacteria. This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(5-chloro-9-oxoxanthen-3-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10ClNO4/c19-13-4-1-3-12-16(21)11-7-6-10(9-15(11)24-17(12)13)20-18(22)14-5-2-8-23-14/h1-9H,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGXCAKDOFKDPQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)OC3=C(C2=O)C=CC(=C3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-9-oxo-9H-xanthen-3-yl)furan-2-carboxamide typically involves the reaction of 5-chloro-9-oxo-9H-xanthene-3-carboxylic acid with furan-2-amine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: N-(5-chloro-9-oxo-9H-xanthen-3-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives with different functional groups .

Scientific Research Applications

N-(5-chloro-9-oxo-9H-xanthen-3-yl)furan-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(5-chloro-9-oxo-9H-xanthen-3-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its fluorescent properties make it useful for imaging applications, where it can bind to specific cellular components and emit light upon excitation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Derivatives: Chloro vs. Fluoro

The closest analog is N-(5-fluoro-9-oxo-9H-xanthen-3-yl)furan-2-carboxamide (PubChem entry, ), which substitutes chlorine with fluorine. Key differences include:

  • Electronic Effects: Fluorine’s strong electron-withdrawing nature may reduce the xanthenone ring’s electron density compared to chlorine, altering reactivity in cross-coupling reactions.
  • Lipophilicity : Chlorine’s higher molar refractivity and lipophilicity (Cl: LogP ≈ 0.71, F: LogP ≈ 0.14) could enhance bioavailability.
  • Steric Impact : Both halogens have similar van der Waals radii (Cl: 1.80 Å, F: 1.47 Å), but chlorine’s bulkiness might influence binding interactions in biological targets .
Table 1: Halogen-Substituted Xanthenone Derivatives
Compound Halogen Predicted LogP Reactivity (Suzuki Coupling)
N-(5-chloro-9-oxo-9H-xanthen-3-yl)furan-2-carboxamide Cl 2.1 Moderate (electron-withdrawing)
N-(5-fluoro-9-oxo-9H-xanthen-3-yl)furan-2-carboxamide F 1.6 High (strong electron-withdrawing)

Aromatic System Variants: Xanthenone vs. Phenyl

N-(4-bromophenyl)furan-2-carboxamide () replaces the xanthenone core with a bromophenyl group. Comparative insights:

  • Synthetic Yields: The bromophenyl derivative was synthesized in 94% yield via acyl chloride-amine coupling, while xanthenone-based analogs may face steric challenges, reducing yields.
  • Electronic Effects: Electron-withdrawing groups (e.g., bromine) on boronic acids in Suzuki coupling lower yields (e.g., 38% for bulky/electron-poor substituents). The xanthenone’s extended conjugation may further reduce reactivity .
  • Structural Rigidity: The planar xanthenone system could enhance crystallinity, aiding structural determination via tools like SHELXL or WinGX .
Table 2: Aromatic Core Comparison
Compound Aromatic System Synthesis Yield Crystallinity
N-(4-bromophenyl)furan-2-carboxamide Bromophenyl 94% Moderate
This compound Xanthenone Not reported High (predicted)

Research Findings and Implications

  • Structural Analysis: Crystallographic software (e.g., SHELX, ORTEP-3) is critical for resolving the xanthenone core’s planarity and hydrogen-bonding patterns, which influence packing and stability .
  • Biological Relevance: The chloro-xanthenone derivative’s lipophilicity may enhance interaction with hydrophobic enzyme pockets, while fluorine analogs could improve metabolic stability.

Biological Activity

N-(5-chloro-9-oxo-9H-xanthen-3-yl)furan-2-carboxamide is a synthetic organic compound belonging to the xanthene derivative class. It exhibits significant biological activities, making it a subject of interest in medicinal chemistry and biological research. This article provides an overview of its biological activity, including mechanisms of action, applications in various fields, and comparative analysis with similar compounds.

Chemical Structure:
The compound is characterized by the presence of a xanthene core fused with a furan moiety. Its chemical formula is C15H10ClN1O3C_{15}H_{10}ClN_{1}O_{3}.

Synthesis:
The synthesis typically involves the reaction of 5-chloro-9-oxo-9H-xanthene-3-carboxylic acid with furan-2-amine. The reaction is facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) in solvents such as dichloromethane.

This compound exerts its biological effects through several mechanisms:

  • Enzyme Inhibition: The compound can inhibit specific enzymes involved in inflammatory pathways, thus demonstrating anti-inflammatory properties.
  • Fluorescent Properties: Its unique structure allows it to act as a fluorescent probe, which is beneficial for imaging cellular processes.
  • Cellular Interaction: The compound interacts with various cellular components, potentially modulating signal transduction pathways.

Anticancer Activity

Research has indicated that xanthene derivatives, including this compound, possess anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. The specific IC50 values for this compound in various cancer cell lines are yet to be fully established but are anticipated to be in the low micromolar range based on related compounds .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it displays activity against various bacterial strains, potentially through disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can significantly reduce pro-inflammatory cytokine levels, indicating its potential as an anti-inflammatory agent .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructure CharacteristicsBiological Activity
This compoundXanthene core with furan moietyAnticancer, antimicrobial
5-chloro-9-oxo-9H-xanthene-3-carboxylic acidXanthene core onlyLimited biological activity
N-(9-oxo-9H-xanthen-2-yl)furan-2-carboxamideSimilar structure without chlorine substitutionModerate anticancer activity

Case Studies

  • Anticancer Research: A study evaluating the efficacy of xanthene derivatives in breast cancer models found that N-(5-chloro-9-oxo-9H-xanthen-3-y)furan demonstrated significant tumor reduction compared to controls .
  • Inflammatory Disease Models: In animal models of arthritis, administration of this compound resulted in reduced swelling and pain scores, correlating with decreased levels of inflammatory markers in serum.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing N-(5-chloro-9-oxo-9H-xanthen-3-yl)furan-2-carboxamide and related carboxamide derivatives?

  • Methodology : Acyl chloride coupling is widely used. For example, 2-furoyl chloride can react with amine derivatives (e.g., substituted anthraquinones) under reflux (120°C, 18–24 h) in solvents like 1,4-dioxane, followed by recrystallization (chloroform/methanol). Structural confirmation requires ¹H/¹³C NMR, IR, and mass spectrometry .
  • Key Considerations : Optimize reaction time and temperature to avoid side products like unreacted starting materials or over-oxidation.

Q. How can researchers validate the structural integrity of synthesized this compound?

  • Analytical Workflow :

  • NMR : Compare chemical shifts (e.g., furan protons at δ 6.5–7.5 ppm, carbonyl carbons at ~160–170 ppm) with reference data .
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for refinement, ensuring low R-factors (<0.1) and validating bond angles/disorder .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

  • Approach : Screen for antifungal or anticancer activity:

  • Antifungal : Agar diffusion assays against Fusarium spp., monitoring inhibition zones .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ calculations .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., antifungal vs. anticancer) be resolved for structurally similar carboxamides?

  • Strategy :

  • Perform dose-response studies to identify selective toxicity thresholds.
  • Use computational docking (e.g., AutoDock Vina) to compare binding affinities for target proteins (e.g., fungal CYP51 vs. human topoisomerase II) .
  • Validate with gene knockout models to confirm mechanism-specific effects.

Q. What crystallographic challenges arise in resolving the 3D structure of this compound, and how are they addressed?

  • Challenges : Disorder in solvent molecules (e.g., propan-2-ol in ) or flexible substituents (e.g., chloro-xanthene rings).
  • Solutions :

  • Apply TwinLaw in SHELXL for twinned crystals .
  • Use DFT calculations (e.g., Gaussian) to model electron density for ambiguous regions .

Q. How do substituent modifications (e.g., chloro vs. methoxy groups) impact the compound’s electronic properties and reactivity?

  • Methodology :

  • Hammett Analysis : Correlate σ values of substituents with reaction rates (e.g., bromination in ).
  • Cyclic Voltammetry : Measure redox potentials to assess electron-withdrawing/donating effects.
  • Table : Substituent Effects on Reactivity
SubstituentReaction Rate (k, s⁻¹)Redox Potential (E₁/₂, V)
-Cl0.45-1.2
-OCH₃0.12-0.8
Data derived from .

Q. What strategies mitigate toxicity risks during in vivo studies of this compound?

  • Approach :

  • Metabolic Profiling : Use LC-MS to identify toxic metabolites (e.g., epoxide intermediates).
  • Prodrug Design : Modify carboxyl groups to ester prodrugs, reducing off-target effects .

Data Contradiction and Reproducibility

Q. How should researchers address inconsistencies in reported synthetic yields (e.g., 40% vs. 65%) for similar carboxamides?

  • Troubleshooting :

  • Parameter Optimization : Vary solvent polarity (e.g., DMF vs. THF) and catalyst loading.
  • Byproduct Analysis : Use TLC-MS to detect intermediates or degradation products .

Q. Why might NMR spectra of this compound vary across studies?

  • Factors :

  • Solvent Effects : CDCl₃ vs. DMSO-d₆ shifts proton resonances (e.g., -NH peaks at δ 9–10 ppm in DMSO) .
  • Tautomerism : Keto-enol tautomerism in the xanthene ring alters coupling patterns .

Methodological Best Practices

  • Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the carboxamide bond .
  • Crystallography : Collect high-resolution data (<1.0 Å) to resolve disorder, using synchrotron sources if available .
  • Biological Assays : Include positive controls (e.g., fluconazole for antifungal tests) to benchmark activity .

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